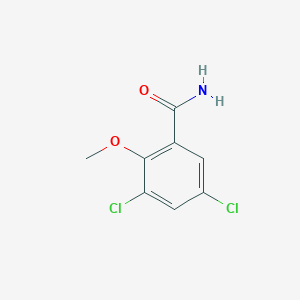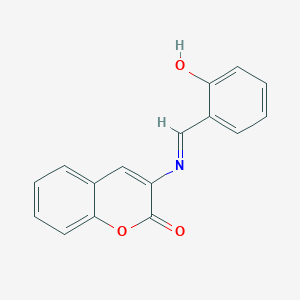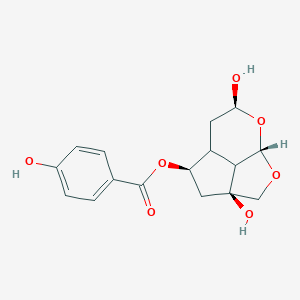
4-Allylbenzene-1,2-diol
概要
説明
4-Allylbenzene-1,2-diol, also known by its IUPAC name 4-allyl-1,2-benzenediol, is a compound with the molecular formula C9H10O2 . It is a solid substance at room temperature . This compound has been isolated from the Chinese endemic plant Piper austrosinense .
Molecular Structure Analysis
The molecular structure of 4-Allylbenzene-1,2-diol is based on analyses of 1H-NMR, 13C-NMR, and mass spectral data . The compound has a molecular weight of 150.18 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Allylbenzene-1,2-diol are not detailed in the sources, the compound has been shown to have strong antibacterial activity against various plant pathogens .Physical And Chemical Properties Analysis
4-Allylbenzene-1,2-diol is a solid substance at room temperature . It has a molecular weight of 150.18 and a molecular formula of C9H10O2 .科学的研究の応用
Antibacterial Activity
4-Allylbenzene-1,2-diol has been shown to have strong antibacterial activity against four plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) . This suggests that it could be used in the development of new pesticides .
Broad Spectrum Antibacterial Properties
Further bioassay results exhibited that 4-Allylbenzene-1,2-diol had a broad antibacterial spectrum, including Xoo, Xac, Xoc, Xcm, X. fragariae (Xf), X. campestris pv. campestris (Xcc), Pectobacterium carotovorum subspecies brasiliense (Pcb), and P. carotovorum subsp. carotovorum (Pcc), with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L .
Protective Effect Against Plant Pathogens
The pot experiment showed that 4-Allylbenzene-1,2-diol exerted an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC, which was superior to the positive control kasugamycin (53.03%) at 4 MIC .
Damage to Cell Membrane Integrity
Further results demonstrated that the 4-allylbenzene-1,2-diol damaged the integrity of the cell membrane and increased cell membrane permeability . This could potentially be used in the development of new antimicrobial agents.
作用機序
Target of Action
The primary targets of 4-Allylbenzene-1,2-diol are various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo) , X. axonopodis pv. citri (Xac) , X. oryzae pv. oryzicola (Xoc) , and X. campestris pv. mangiferaeindicae (Xcm) . These bacteria are responsible for various plant diseases, affecting crop yield and quality.
Mode of Action
4-Allylbenzene-1,2-diol interacts with its targets by damaging the integrity of the bacterial cell membrane and increasing cell membrane permeability . This disruption of the cell membrane structure inhibits the growth of the bacteria, thereby exerting its antibacterial effects .
Biochemical Pathways
It is known that the compound prevents the formation of pathogenicity-related biofilms in xoo . This limits the movement of Xoo and reduces the production of extracellular polysaccharides (EPS) in Xoo , which are crucial for the bacteria’s survival and virulence.
Result of Action
4-Allylbenzene-1,2-diol has been shown to have strong antibacterial activity against its target pathogens . It inhibits the growth of all tested strains to varying degrees . In particular, it has been shown to exert an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Safety and Hazards
特性
IUPAC Name |
4-prop-2-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHIXJLCWUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150112 | |
| Record name | Hydroxychavicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allylbenzene-1,2-diol | |
CAS RN |
1126-61-0 | |
| Record name | Hydroxychavicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxychavicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychavicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCHAVICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG58C4J9BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?
A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.
Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?
A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.
Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?
A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.
Q4: What are the sources of 4-Allylbenzene-1,2-diol?
A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:
- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []
- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]
Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?
A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)







![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)